2-(2-Amino-2-methylpropoxy)-3-chloro-5-(trifluoromethyl)pyridine hydrochloride is a chemical compound with the molecular formula CHClFNO and a molecular weight of 305.12 g/mol. This compound is categorized as a pyridine derivative, distinguished by the presence of amino and trifluoromethyl functional groups, which contribute to its significant biological activity and potential applications in pharmaceutical research and development .
The compound is classified under pyridine derivatives, which are known for their diverse biological activities. Its synthesis and characterization have been documented in various scientific literature, highlighting its potential as an anti-inflammatory and anti-cancer agent . The hydrochloride form enhances its stability and solubility, making it suitable for various applications in medicinal chemistry.
The synthesis of 2-(2-Amino-2-methylpropoxy)-3-chloro-5-(trifluoromethyl)pyridine hydrochloride typically involves several steps, including protection-deprotection strategies to manage the reactive functional groups. Key synthetic routes include:
The synthesis may also involve the reaction of halogenated pyridine derivatives with ammonia or other nucleophiles under controlled temperature and pressure conditions to yield the desired product. For example, reactions are often conducted at temperatures ranging from 50° to 180°C, with specific ammonia concentrations used to optimize yields .
The molecular structure of 2-(2-Amino-2-methylpropoxy)-3-chloro-5-(trifluoromethyl)pyridine hydrochloride consists of a pyridine ring substituted with an amino group, a chloro group, and a trifluoromethyl group. The presence of these functional groups influences the compound's electronic properties and reactivity.
The chemical reactivity of this compound is primarily attributed to its functional groups:
Reactions involving this compound often employ techniques such as chromatography for purification and characterization methods like NMR spectroscopy to confirm structural integrity .
The mechanism of action for 2-(2-Amino-2-methylpropoxy)-3-chloro-5-(trifluoromethyl)pyridine hydrochloride involves its interaction with specific biological targets, including enzymes and receptors. Binding affinity studies reveal that this compound may inhibit certain pathways associated with inflammation and cancer progression. Further pharmacological studies are required to elucidate the precise mechanisms involved .
The applications of 2-(2-Amino-2-methylpropoxy)-3-chloro-5-(trifluoromethyl)pyridine hydrochloride are diverse:
Trifluoromethyl-substituted pyridines (TFMPs) represent a privileged scaffold in antimicrobial drug design due to their distinct physicochemical properties. The trifluoromethyl group (-CF₃) exhibits high electronegativity (3.46) and a Hammett constant (σp = 0.54), conferring strong electron-withdrawing effects that enhance metabolic stability and membrane permeability [10]. This moiety reduces basicity and increases lipophilicity (log P ≈ 1.7 for 3-trifluoromethylpyridine), facilitating penetration through the mycobacterial cell envelope—a critical barrier for antimycobacterial agents [10]. Structurally, the pyridine ring’s nitrogen atom enables hydrogen bonding and dipole-dipole interactions with biological targets, while the -CF₃ group’s steric bulk (van der Waals radius 2.7 Å) promotes selective target engagement [10]. Consequently, TFMP derivatives feature prominently in clinical-stage compounds, with five approved pharmaceuticals leveraging this scaffold for optimized target binding [10].
Aminoalkyl ether linkers, exemplified by the 2-amino-2-methylpropoxy group in the target compound, serve as versatile molecular spacers that enhance pharmacological properties. This linker combines:
1.3 MmpL3 as a Therapeutic Target for Mycobacterial Infections
Mycobacterial membrane protein Large 3 (MmpL3) is an essential inner-membrane transporter in Mycobacterium tuberculosis (Mtb) and nontuberculous mycobacteria (NTM). It belongs to the Resistance-Nodulation-Division (RND) superfamily and utilizes the proton motive force (PMF) to export trehalose monomycolate (TMM), a precursor for cell-wall mycolic acids [4] [9]. Genetic depletion of MmpL3 results in TMM accumulation, loss of cell-wall integrity, and rapid bacterial death [4]. Its conservation across mycobacterial species and absence in humans make it a high-value target.
Table 1: Key Features of MmpL3 as a Therapeutic Target
Property | Significance |
---|---|
Essentiality | Required for viability in Mtb and NTM [9] |
Function | Transports trehalose monomycolate (TMM) for cell-wall synthesis [4] |
Mechanism | PMF-driven lipid flipping across the inner membrane [4] |
Conservation | >90% sequence identity across mycobacterial species [6] |
Therapeutic Vulnerability | Targeted by diverse chemotypes (indole-2-carboxamides, SQ109) [9] |
MmpL3 inhibitors exhibit bactericidal activity against multidrug-resistant mycobacteria. For example, indole-2-carboxamides significantly reduce bacterial loads in M. abscessus-infected mice . The promiscuity of MmpL3—it is inhibited by >20 chemotypes—stems from its large substrate-binding pocket and susceptibility to hydrophobic inhibitors that partition into the membrane [6] [9].
Table 2: Comparative Activity of MmpL3 Inhibitors Against Mycobacteria
Inhibitor Class | MIC vs. Mtb (µg/mL) | MIC vs. M. abscessus (µg/mL) | In Vivo Efficacy |
---|---|---|---|
Indole-2-carboxamides | 0.02–0.5 | 0.5–4.0 | Lung CFU reduction |
SQ109 | 0.1–0.3 | 8–16 | Phase 2b/3 clinical trials [4] |
Benzothiazole amides | 0.05–0.2 | 1–4 | Zebrafish model efficacy |
Target compound* | Data not available | Data not available | Under investigation |
*Structural analogs show synergistic activity with clofazimine .
The compound 2-(2-Amino-2-methylpropoxy)-3-(trifluoromethyl)pyridine hydrochloride incorporates key elements for MmpL3 inhibition:
Table 3: Chemical Properties of Key Structural Motifs
Motif | Role in MmpL3 Inhibition | Example in Target Compound |
---|---|---|
3-Trifluoromethylpyridine | Enhances membrane permeability and target binding [10] | Aromatic pharmacophore |
Aminoalkyl ether linker | Facilitates ionic interactions with proton relay residues [1] [4] | –O–CH₂–C(CH₃)₂–NH₂·HCl |
Chloro substituent | Modulates electron density and steric accessibility (position-dependent) [3] [5] | Not present; position varies in analogs |
This compound’s hydrochloride salt improves crystallinity and solubility—critical for formulation in in vivo studies [1]. While direct data on this molecule is limited, structurally related inhibitors (e.g., benzothiazole amides) demonstrate nanomolar binding affinity (KD = 0.05–0.29 µM) to MmpL3 [4] [9]. Synergy with frontline drugs like clofazimine further supports its therapeutic potential for drug-resistant NTM infections [6].
MmpL3 inhibitors represent an advanced class of anti-mycobacterials, with SQ109 completing Phase 2b/3 trials for tuberculosis [4] [9]. The target compound’s design aligns with emerging SAR trends:
Future directions include structural optimization using recent MmpL3 co-crystal structures [4] [6] and evaluation against NTM isolates with intrinsic resistance mechanisms .
CAS No.: 62968-45-0
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1